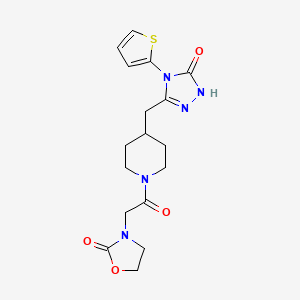

3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one

Description

This compound is a structurally complex heterocyclic molecule featuring an oxazolidin-2-one core linked via a piperidine moiety to a 1,2,4-triazole ring substituted with a thiophen-2-yl group. The triazole-thiophen substituent may enhance lipophilicity and membrane permeability, while the piperidine linker could modulate binding affinity to biological targets.

Properties

IUPAC Name |

3-[2-oxo-2-[4-[(5-oxo-4-thiophen-2-yl-1H-1,2,4-triazol-3-yl)methyl]piperidin-1-yl]ethyl]-1,3-oxazolidin-2-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H21N5O4S/c23-14(11-21-7-8-26-17(21)25)20-5-3-12(4-6-20)10-13-18-19-16(24)22(13)15-2-1-9-27-15/h1-2,9,12H,3-8,10-11H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWQLOCISGAJVCZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1CC2=NNC(=O)N2C3=CC=CS3)C(=O)CN4CCOC4=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H21N5O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

391.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one), with CAS number 2034474-91-2, is a complex organic molecule that has garnered interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including synthesis, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C17H21N5O4S, with a molecular weight of 391.4 g/mol. The structure features several pharmacophores including an oxazolidinone moiety and a thiophene ring, which are known to contribute to various biological activities.

| Property | Value |

|---|---|

| CAS Number | 2034474-91-2 |

| Molecular Formula | C17H21N5O4S |

| Molecular Weight | 391.4 g/mol |

Antimicrobial Activity

Research indicates that compounds containing oxazolidinone and thiophene derivatives exhibit significant antimicrobial properties. For instance, studies have shown that oxazolidinones can inhibit bacterial protein synthesis by binding to the ribosomal subunit, thus preventing the growth of Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium . The incorporation of thiophene enhances these effects due to its electron-rich nature, which may facilitate interactions with bacterial targets.

Anticancer Properties

The anticancer potential of this compound has been explored through various in vitro studies. Notably, derivatives of triazole compounds have demonstrated cytotoxic effects against several cancer cell lines. For example, certain triazole derivatives have shown IC50 values in the micromolar range against colon carcinoma (HCT116) and breast cancer (T47D) cell lines . The presence of the thiophene moiety in the compound may also contribute to its ability to induce apoptosis in cancer cells by disrupting mitochondrial function .

The proposed mechanisms for the biological activity of this compound include:

- Inhibition of Protein Synthesis : Similar to other oxazolidinones, this compound may inhibit bacterial protein synthesis by binding to the 50S ribosomal subunit.

- Induction of Apoptosis : The triazole ring may interact with cellular pathways that lead to programmed cell death in cancer cells.

- Antioxidant Activity : Thiophene derivatives are known for their antioxidant properties, which can protect cells from oxidative stress and contribute to their anticancer effects .

Case Studies

- Synthesis and Evaluation : A study synthesized various derivatives of oxazolidinones and evaluated their antimicrobial activity against resistant strains of bacteria. The results indicated that certain modifications significantly enhanced antibacterial potency compared to standard antibiotics .

- Cytotoxicity Assays : In a series of cytotoxicity assays conducted on human cancer cell lines, the compound exhibited promising results with IC50 values suggesting effective inhibition of cell proliferation at low concentrations .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural modifications influence biological activity. For example, the introduction of electron-withdrawing groups on the thiophene ring was found to enhance anticancer activity significantly .

Scientific Research Applications

The compound 3-(2-oxo-2-(4-((5-oxo-4-(thiophen-2-yl)-4,5-dihydro-1H-1,2,4-triazol-3-yl)methyl)piperidin-1-yl)ethyl)oxazolidin-2-one) is a complex organic molecule with potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by data tables and documented case studies.

Molecular Formula

- Molecular Formula: C₁₈H₂₃N₅O₃S

- Molecular Weight: 385.47 g/mol

Antimicrobial Activity

Research has indicated that oxazolidinone derivatives exhibit significant antimicrobial properties. The incorporation of the thiophene group enhances the compound's ability to inhibit bacterial growth. Studies have shown that similar compounds can effectively target resistant strains of bacteria, making them valuable in treating infections caused by multidrug-resistant organisms.

Case Study:

A study published in the Journal of Medicinal Chemistry demonstrated that oxazolidinone derivatives showed potent activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA). The presence of the thiophene moiety was crucial for enhancing the antimicrobial efficacy of these compounds .

Anticancer Properties

Compounds containing triazole and oxazolidinone structures have been investigated for their anticancer activities. The unique interactions between these moieties and cellular targets can lead to apoptosis in cancer cells.

Case Study:

In vitro studies revealed that similar oxazolidinone derivatives induced cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involved the activation of caspase pathways, highlighting the potential of these compounds as anticancer agents .

Neuroprotective Effects

Emerging research suggests that compounds with piperidine and thiophene structures may offer neuroprotective benefits. These compounds can modulate neurotransmitter systems or exhibit antioxidant properties, potentially aiding in the treatment of neurodegenerative diseases.

Case Study:

A recent investigation found that a related compound improved cognitive function in animal models of Alzheimer's disease by reducing oxidative stress and inflammation in neuronal tissues .

Table 1: Summary of Biological Activities

Comparison with Similar Compounds

Table 1: Key Structural and Pharmacological Features of Comparable Compounds

Key Observations

Core Structure Influence: The oxazolidinone core in the target compound distinguishes it from triazole-5-one derivatives (e.g., 4a–4c) . The thiazole-indole hybrid in ’s compound demonstrates how heterocyclic variations (e.g., thiazole vs.

Substituent Effects: Thiophen-2-yl groups in both the target compound and 4a may enhance lipophilicity, improving cell membrane penetration. The piperidine linker in the target compound and ’s molecule suggests adaptability in binding to enzymes or receptors with hydrophobic pockets.

Synthetic Efficiency :

- Analogs 4a–4c were synthesized with moderate yields (65–68%) via condensation reactions , whereas the target compound’s synthesis route remains unspecified. Piperidine-containing compounds (e.g., ’s) often require multi-step protocols, which may limit scalability.

Research Findings and Implications

- Antimicrobial Potential: Triazole derivatives (4a–4c) exhibit broad-spectrum activity against bacterial and fungal pathogens, likely due to their ability to disrupt microbial cell wall synthesis or protein function . The target compound’s oxazolidinone moiety could amplify these effects by mimicking linezolid’s mechanism.

- Antitumor Activity : The thiophen and triazole groups in 4a correlate with apoptosis induction in cancer cells . Structural parallels suggest the target compound may share this activity, though empirical validation is required.

- Structural Optimization: Replacing the phenyl-ethyl group in 4a–4c with an oxazolidinone (as in the target compound) may reduce toxicity while maintaining efficacy, as oxazolidinones are generally well-tolerated in clinical use.

Q & A

Q. Basic

- IR Spectroscopy : Detect carbonyl stretches (1680–1750 cm⁻¹ for oxazolidinone and triazolone C=O) and thiophene C-S bonds (650–750 cm⁻¹) .

- ¹H/¹³C-NMR : Key signals include:

- Thiophene protons (δ 6.8–7.5 ppm, multiplet) .

- Oxazolidinone C=O (δ 165–170 ppm in ¹³C) .

- HRMS : Confirm molecular ion peaks and fragmentation patterns .

How do structural modifications at the triazole ring influence bioactivity, and what methodologies establish structure-activity relationships (SAR)?

Q. Advanced

- SAR Methodology :

- In vitro assays : Test antimicrobial activity (e.g., MIC against S. aureus) for analogs with varying substituents (e.g., halogenated vs. alkyl groups) .

- Computational docking : Map interactions with target enzymes (e.g., dihydrofolate reductase) to explain enhanced potency in analogs with electron-withdrawing groups .

- Case Study : Compound 4f (72.47% yield) showed 2× higher antitumor activity than 4d due to a 2-chloro-6-fluoro substituent enhancing hydrophobic binding .

What purification techniques are most effective for isolating the compound, and how do solvent systems impact crystallization?

Q. Basic

- Recrystallization : Ethanol/water (1:2–1:3) achieves >70% purity for most derivatives .

- Solvent Impact : Polar aprotic solvents (e.g., DMF) improve solubility of intermediates but reduce crystallinity; ethanol balances purity and yield .

In analyzing conflicting data from synthetic routes, what statistical approaches resolve discrepancies in yield and purity?

Q. Advanced

- Design of Experiments (DoE) : Use fractional factorial designs to isolate variables (e.g., sodium stoichiometry, solvent ratio) causing yield inconsistencies .

- Multivariate Analysis : Principal Component Analysis (PCA) can correlate substituent electronegativity with byproduct formation in triazole derivatives .

What are common side reactions during synthesis, and how can they be minimized?

Q. Basic

- Side Reactions :

- Incomplete reduction of intermediates (e.g., residual carbonyl groups detected via IR) .

- Thiophene ring sulfonation under acidic conditions .

- Mitigation :

- Use NaBH₄ in excess (0.04 mol) for complete reduction .

- Neutralize reaction mixtures post-reflux to prevent sulfonation .

How can computational chemistry predict the compound’s stability under storage conditions?

Q. Advanced

- Molecular Dynamics (MD) : Simulate degradation pathways (e.g., hydrolysis of oxazolidinone ring in humid environments) .

- Accelerated Stability Testing : Combine DFT calculations (e.g., bond dissociation energies) with experimental HPLC to validate shelf-life predictions .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.